4-Cyclohexyl-2,3-diazaspiro(4.5)dec-3-en-1-one 4-Cyclohexyl-2,3-diazaspiro(4.5)dec-3-en-1-one
Brand Name: Vulcanchem
CAS No.: 93761-90-1
VCID: VC15948896
InChI: InChI=1S/C14H22N2O/c17-13-14(9-5-2-6-10-14)12(15-16-13)11-7-3-1-4-8-11/h11H,1-10H2,(H,16,17)
SMILES:
Molecular Formula: C14H22N2O
Molecular Weight: 234.34 g/mol

4-Cyclohexyl-2,3-diazaspiro(4.5)dec-3-en-1-one

CAS No.: 93761-90-1

Cat. No.: VC15948896

Molecular Formula: C14H22N2O

Molecular Weight: 234.34 g/mol

* For research use only. Not for human or veterinary use.

4-Cyclohexyl-2,3-diazaspiro(4.5)dec-3-en-1-one - 93761-90-1

Specification

CAS No. 93761-90-1
Molecular Formula C14H22N2O
Molecular Weight 234.34 g/mol
IUPAC Name 1-cyclohexyl-2,3-diazaspiro[4.5]dec-1-en-4-one
Standard InChI InChI=1S/C14H22N2O/c17-13-14(9-5-2-6-10-14)12(15-16-13)11-7-3-1-4-8-11/h11H,1-10H2,(H,16,17)
Standard InChI Key QUAQQKMPDYEYDU-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)C2=NNC(=O)C23CCCCC3

Introduction

4-Cyclohexyl-2,3-diazaspiro(4.5)dec-3-en-1-one is a complex organic compound characterized by its unique spirocyclic structure, which incorporates both nitrogen and carbon atoms. This compound features a cyclohexyl group attached to a diazaspiro framework, contributing to its distinctive chemical properties and potential biological activities. The molecular formula of this compound is C14H22N2O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms .

Synthesis and Chemical Reactivity

The synthesis of 4-Cyclohexyl-2,3-diazaspiro(4.5)dec-3-en-1-one typically involves multi-step organic synthesis techniques. Each step requires careful optimization to ensure high yields and purity. The compound's chemical reactivity can be attributed to the presence of functional groups that allow for various reactions, which are essential for modifying the compound for further studies or applications.

Biological Activity and Potential Applications

Research on the biological activity of 4-Cyclohexyl-2,3-diazaspiro(4.5)dec-3-en-1-one suggests potential pharmacological properties. Compounds with similar structures have been studied for their antimicrobial, neuroprotective, and antitumor properties. The unique spirocyclic structure combined with diaza functionality may enhance its biological activity compared to simpler analogs, potentially leading to novel therapeutic applications.

Compound NameStructure TypeNotable Properties
2-Amino-5-cyclohexylpyridinePyridine derivativeAntimicrobial activity
1-Azabicyclo[2.2.2]octan-2-oneBicyclic amineNeuroprotective effects
6-Methyl-1,2,3,4-tetrahydroquinolineTetrahydroquinolineAntitumor properties

Interaction Studies and Future Research

Interaction studies involving 4-Cyclohexyl-2,3-diazaspiro(4.5)dec-3-en-1-one focus on its binding affinity and interaction mechanisms with biological targets. These studies are essential for determining the practical applications of the compound in drug development. Further research is necessary to elucidate the specific mechanisms of action and efficacy of this compound.

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